N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N-(4-phenylbutan-2-yl)glycinamide
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Overview
Description
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N-(4-phenylbutan-2-yl)glycinamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of functional groups such as chloro, trifluoromethyl, methylsulfonyl, and phenylbutan-2-yl contributes to its diverse reactivity and potential utility.
Preparation Methods
The synthesis of N2-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N-(4-phenylbutan-2-yl)glycinamide typically involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with methylsulfonyl chloride to form an intermediate compound.
Coupling reaction: The intermediate is then subjected to a coupling reaction with 4-phenylbutan-2-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N-(4-phenylbutan-2-yl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N-(4-phenylbutan-2-yl)glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure to target specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N-(4-phenylbutan-2-yl)glycinamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The methylsulfonyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N-(4-phenylbutan-2-yl)glycinamide can be compared with similar compounds such as:
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: This compound shares the chloro and trifluoromethyl groups but differs in its overall structure and reactivity.
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound has a similar aromatic ring system but includes a piperidinol moiety, leading to different chemical and biological properties.
Properties
Molecular Formula |
C20H22ClF3N2O3S |
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Molecular Weight |
462.9 g/mol |
IUPAC Name |
2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C20H22ClF3N2O3S/c1-14(8-9-15-6-4-3-5-7-15)25-19(27)13-26(30(2,28)29)16-10-11-18(21)17(12-16)20(22,23)24/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,25,27) |
InChI Key |
SGAAJVOMERHURJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C |
Origin of Product |
United States |
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